5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid is a complex organic compound that features both pyrimidine and thiophene rings. Compounds with such structures often exhibit interesting biological activities and are of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling under specific conditions. Common reagents might include various amines, acids, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid may have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, affecting various molecular pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other pyrimidine-thiophene derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(2-thienyl)pentanoic acid could lie in its specific combination of functional groups and the resulting biological activity. Comparing its properties with those of similar compounds can highlight its potential advantages or unique applications.
Eigenschaften
CAS-Nummer |
79333-38-3 |
---|---|
Molekularformel |
C13H15N3O4S |
Molekulargewicht |
309.34 g/mol |
IUPAC-Name |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-thiophen-2-ylpentanoic acid |
InChI |
InChI=1S/C13H15N3O4S/c14-13-15-10(17)8(11(18)16-13)4-1-3-7(12(19)20)9-5-2-6-21-9/h2,5-7H,1,3-4H2,(H,19,20)(H4,14,15,16,17,18) |
InChI-Schlüssel |
QWXDGHFNFKILPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(CCCC2=C(N=C(NC2=O)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.